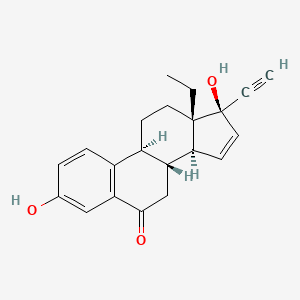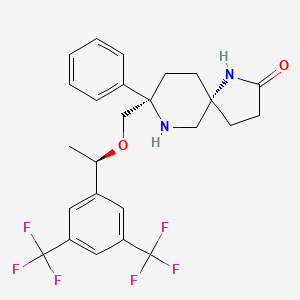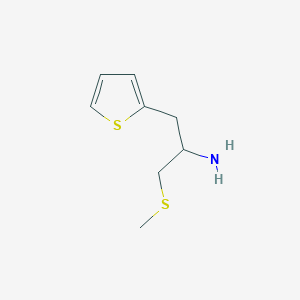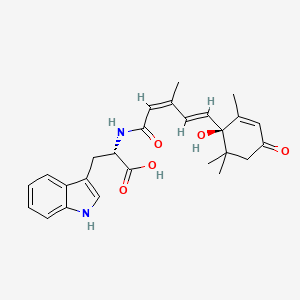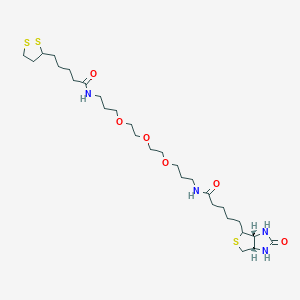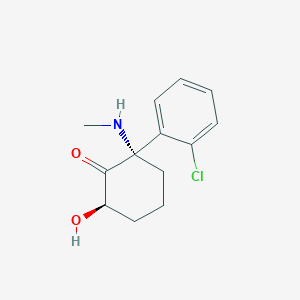
(2S,6R)-Hydroxyketamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6R)-Hydroxyketamine is a chiral metabolite of ketamine, a well-known anesthetic and antidepressant. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of depression. Unlike ketamine, this compound does not exhibit the same level of psychotomimetic side effects, making it a promising candidate for further research and clinical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-Hydroxyketamine involves several steps, starting from ketamine. One common method includes the reduction of ketamine to norketamine, followed by hydroxylation to produce this compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride and hydroxylating agents like hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are still under development. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2S,6R)-Hydroxyketamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
(2S,6R)-Hydroxyketamine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating neurotransmitter systems.
Medicine: It is being investigated for its antidepressant effects, with fewer side effects compared to ketamine.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
The mechanism of action of (2S,6R)-Hydroxyketamine involves modulation of the glutamatergic system. It primarily acts on the N-methyl-D-aspartate (NMDA) receptors, leading to increased synaptic plasticity and neurogenesis. Additionally, it influences other pathways, such as the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in its antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-Hydroxyketamine: Another chiral form with similar antidepressant properties but different pharmacokinetics.
Norketamine: A primary metabolite of ketamine with distinct pharmacological effects.
(S)-Ketamine: The S-enantiomer of ketamine, known for its potent anesthetic and antidepressant effects
Uniqueness
(2S,6R)-Hydroxyketamine stands out due to its unique combination of efficacy and reduced side effects. Unlike (S)-Ketamine, it does not cause significant psychotomimetic effects, making it a safer alternative for long-term use. Its distinct pharmacokinetic profile also allows for more controlled and sustained therapeutic effects .
Propiedades
Fórmula molecular |
C13H16ClNO2 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
(2S,6R)-2-(2-chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C13H16ClNO2/c1-15-13(8-4-7-11(16)12(13)17)9-5-2-3-6-10(9)14/h2-3,5-6,11,15-16H,4,7-8H2,1H3/t11-,13+/m1/s1 |
Clave InChI |
WAXHSFGMMWDOAE-YPMHNXCESA-N |
SMILES isomérico |
CN[C@@]1(CCC[C@H](C1=O)O)C2=CC=CC=C2Cl |
SMILES canónico |
CNC1(CCCC(C1=O)O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


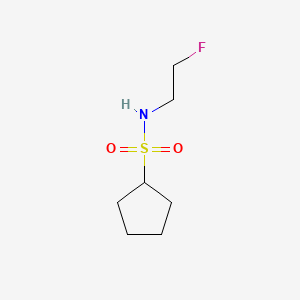
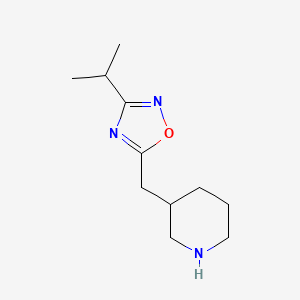

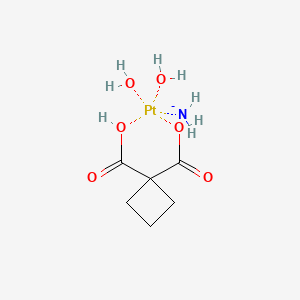
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)

